molecular formula C18H18N2O3 B244376 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide

Katalognummer B244376
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: HYTGVZIZQSSYAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide, also known as MBZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoxazole derivatives and has been studied for its potential use in the treatment of various diseases and disorders.

Wirkmechanismus

Further research is needed to fully understand the mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide and how it exerts its therapeutic effects.
2. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide in humans.
3. Formulation development: Further research is needed to develop new formulations of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide that can improve its bioavailability and reduce its cost.
Conclusion:
In conclusion, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been studied for its potential use in the treatment of various diseases and disorders, including neurodegenerative diseases, cancer, and inflammation. Further research is needed to fully understand the mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide and its potential use in clinical settings.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide for lab experiments is its potential therapeutic properties. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has shown promising results in various areas of research, including neurodegenerative diseases, cancer, and inflammation. However, one limitation of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide is its limited availability and high cost, which can make it difficult to conduct large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide. Some of the areas where further research is needed include:
1.

Synthesemethoden

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide involves the reaction of 5-methoxy-2-aminobenzoxazole with 2-methyl-5-nitrophenylpropanoic acid in the presence of a reducing agent. The resulting compound is then subjected to further purification steps to obtain pure N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide.

Wissenschaftliche Forschungsanwendungen

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been studied extensively for its potential use in the treatment of various diseases and disorders. Some of the areas where N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has shown promising results include:
1. Neurodegenerative diseases: N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been found to have neuroprotective properties and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Cancer: N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been studied for its anticancer properties and has shown potential in the treatment of various types of cancer.
3. Inflammation: N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis.

Eigenschaften

Molekularformel

C18H18N2O3

Molekulargewicht

310.3 g/mol

IUPAC-Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide

InChI

InChI=1S/C18H18N2O3/c1-4-17(21)19-14-9-12(6-5-11(14)2)18-20-15-10-13(22-3)7-8-16(15)23-18/h5-10H,4H2,1-3H3,(H,19,21)

InChI-Schlüssel

HYTGVZIZQSSYAM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC)C

Kanonische SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.